N-(4-溴苯基)吡啶甲酰胺

描述

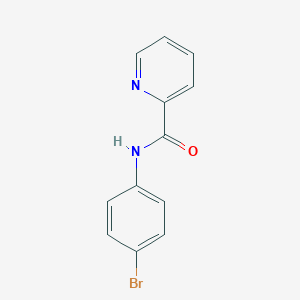

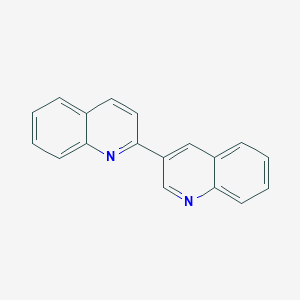

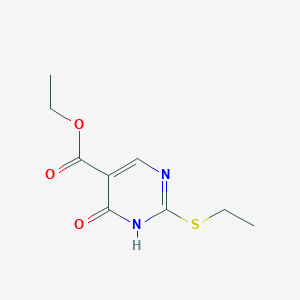

N-(4-Bromophenyl)picolinamide is a chemical compound with the molecular formula C12H9BrN2O and a molecular weight of 277.12 . It has been used for research and development purposes .

Synthesis Analysis

The synthesis of N-(4-Bromophenyl)picolinamide and its derivatives has been reported in several studies . For instance, a synthetic method for obtaining 4,5-disubstituted 2-(pyridin-2-yl)oxazoles from picolinamide and aldehydes by employing Pd (TFA) 2 as the catalyst in n-octane has been developed . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd (TFA) 2 .Molecular Structure Analysis

The molecular structure of N-(4-Bromophenyl)picolinamide has been confirmed by physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The computed HOMO-LUMO energy demonstrates that charge exchange takes place inside the molecule . The estimated small HOMO-LUMO energy gap indicates that the molecule is chemically reactive .Chemical Reactions Analysis

The chemical reactions of N-(4-Bromophenyl)picolinamide have been studied in the context of its antimicrobial activity . The antimicrobial activity of the synthesized compounds of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide was evaluated against Gram positive bacteria [Staphylococcus aureus (MTCC3160) and Bacillus subtilis (MTCC441)], Gram negative bacterium Escherichia coli (MTCC443) and fungal strains- Aspergillus niger (MTCC281); Candida .Physical And Chemical Properties Analysis

N-(4-Bromophenyl)picolinamide has a molecular weight of 277.12 . Further physical and chemical properties can be obtained from its Safety Data Sheet .科学研究应用

1. 有机金属化学和金属配体相互作用

N-(4-溴苯基)吡啶甲酰胺已被研究其与各种金属的相互作用,导致形成不同的有机金属配合物。例如,它与铱的反应形成配合物,其中酰胺配体以单阴离子双齿N,N供体的形式配位,显示出不同的核磁共振信号和MLCT跃迁(Dasgupta et al., 2008)。类似的研究也已与钌进行,导致具有多种结合方式和潜在催化性能的配合物(Nag et al., 2007)。

2. 药物化学和药物设计

在药物化学中,N-(4-溴苯基)吡啶甲酰胺的衍生物已被探索其作为治疗剂的潜力。例如,基于吡啶甲酰胺的铑、铱和钌半夹夹配合物显示出有希望的细胞毒性,使它们成为抗癌剂的潜在候选物(Almodares et al., 2014)。

3. 催化和化学合成

该化合物已应用于催化领域。例如,基于N-(4-硝基苯基)吡啶甲酰胺的双核锰(II)配合物在环烯烃环氧化中显示出高效率(Bagherzadeh et al., 2015)。此外,吡啶甲酰胺已被用作钴催化的异喹啉合成中的定向基团(Kuai et al., 2017)。

4. 化学传感和环境分析

N-(4-溴苯基)吡啶甲酰胺衍生物也在化学传感中找到应用。例如,基于N-(噻唑-2-基)吡啶甲酰胺的羧酰胺配体被开发用于光学检测Hg2+、Cd2+和Zn2+等金属离子(Kiani et al., 2020)。此外,使用三苯基-吡啶甲酰胺作为离子载体开发了一种汞离子选择性光电极,表现出对汞离子的良好选择性(Kuswandi et al., 2007)。

5. 生物化学研究和蛋白质组学

在生物化学研究中,吡啶甲酰胺及其衍生物已被研究其与生物分子的相互作用和潜在的治疗效果。例如,吡啶甲酰胺已被研究作为多(ADP-核糖)合酶的抑制剂,对预防与糖尿病相关的细胞损伤具有影响(Yamamoto & Okamoto, 1980)。

作用机制

Target of Action

N-(4-Bromophenyl)picolinamide primarily targets the lipid-transfer protein Sec14p . Sec14p is a critical protein involved in the regulation of phosphatidylinositol transfer between membranes, which is essential for the proper functioning of various cellular processes .

Mode of Action

The compound interacts with Sec14p, inhibiting its function . This interaction results in a disruption of the normal lipid transfer process, affecting the balance of phosphatidylinositol and other lipids in the cell . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of Sec14p affects the phosphatidylinositol signaling pathway . This pathway plays a crucial role in various cellular processes, including cell growth, differentiation, and survival . Disruption of this pathway can lead to significant downstream effects, potentially impacting cell function and viability .

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of N-(4-Bromophenyl)picolinamide’s action are largely dependent on its interaction with Sec14p and the subsequent disruption of the phosphatidylinositol signaling pathway . This can lead to a variety of effects, potentially including altered cell growth and viability

Action Environment

The action, efficacy, and stability of N-(4-Bromophenyl)picolinamide can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution within the body . Additionally, factors such as pH and temperature could potentially impact the compound’s stability and activity . More research is needed to understand how these and other environmental factors influence the action of N-(4-Bromophenyl)picolinamide.

安全和危害

According to its Safety Data Sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling N-(4-Bromophenyl)picolinamide . Personal protective equipment should be used, and adequate ventilation should be ensured . In case of accidental release, further spillage or leakage should be prevented, and the chemical should not be allowed to enter drains .

未来方向

N-(4-Bromophenyl)picolinamide has captured the attention of researchers in various fields due to its potential applications. Future research directions may include further exploration of its antifungal properties, optimization of its synthesis, and investigation of its potential as a lead compound for rational drug designing .

属性

IUPAC Name |

N-(4-bromophenyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O/c13-9-4-6-10(7-5-9)15-12(16)11-3-1-2-8-14-11/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJKUZRIZUSGKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356881 | |

| Record name | N-(4-Bromophenyl)picolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14547-73-0 | |

| Record name | N-(4-Bromophenyl)-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14547-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Bromophenyl)picolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanol, 2,2'-[(3-nitrophenyl)imino]bis-](/img/structure/B181940.png)

![3-Methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B181949.png)

![2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B181957.png)